3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone is a synthetic organic compound characterized by its unique indolinone structure, which features two hydroxypropyl groups attached to the 3-position of the indolinone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is synthesized through specific chemical reactions involving indolinone derivatives and hydroxypropyl reagents. Its synthesis typically occurs under controlled laboratory conditions, often utilizing strong bases and aprotic solvents to facilitate the reaction.
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone falls under the category of indolinone derivatives. Indolinones are known for their diverse pharmacological properties, making this compound a subject of interest in drug discovery and development.
The synthesis of 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone generally involves a base-catalyzed reaction. A common approach includes reacting an indolinone derivative with 2-hydroxypropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically performed in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion of reactants into the desired product.
The molecular formula of 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone is C20H23NO3, with a molecular weight of 325.4 g/mol. The compound features an indolinone core structure with two hydroxypropyl substituents at the 3-position and a phenyl group at the 1-position.
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone can undergo several chemical transformations:
The mechanism of action for 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone involves its interaction with specific biological targets. The hydroxypropyl groups can form hydrogen bonds with biological macromolecules, while the indolinone core may interact with enzyme active sites or receptor binding pockets. This interaction may modulate enzymatic activity or receptor functions, potentially leading to various biological effects such as antimicrobial or anticancer activities.
Property | Data |
---|---|
Molecular Formula | C20H23NO3 |
Molecular Weight | 325.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone has several scientific applications:
The indolinone scaffold, characterized by its bicyclic structure merging a benzene ring with a pyrrolidin-2-one moiety, has undergone substantial pharmacological evolution since its 19th-century discovery. Adolf von Baeyer's pioneering synthesis of oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one) in 1885 via Friedel–Crafts reaction between isatin and phenol established foundational chemistry for this class [1]. Early derivatives like oxyphenisatin acetate served as cathartic agents, leveraging the indolinone core's ability to modulate epithelial permeability in the gastrointestinal tract [1]. By the late 20th century, medicinal chemists recognized the indolinone scaffold's "privileged" status due to its structural plasticity and capacity for target diversification. This led to systematic exploration of substitutions at the N1, C3, and phenyl ring positions, transforming the scaffold from a laxative component to a targeted therapeutic agent. Sunitinib, an FDA-approved 3-substituted indolinone inhibitor of receptor tyrosine kinases (RTKs), exemplifies this transition, demonstrating potent antiangiogenic activity in renal carcinoma [10]. Contemporary research focuses on optimizing C3 substituents—such as the 2-hydroxypropyl groups in 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone—to enhance target specificity against oncogenic pathways while mitigating off-target effects [9].
Table 1: Structural Evolution of Key Indolinone-Based Therapeutics
Compound | Core Modification | Therapeutic Application | Key Structural Innovation |
---|---|---|---|
Oxyphenisatin (1885) | 3,3-bis(4-hydroxyphenyl) | Cathartic agent | Phenolic hydroxyls enabling glucuronidation |
Semaxanib (SU5416) | 3-(pyridyl)methylene; 5-methylsulfonyl | Antiangiogenic (Phase III trial) | Vinyl linkage enhancing VEGFR-2 affinity |
Sunitinib (Approved 2006) | 3-(pyrrol-2-yl)methylene; 5-fluorine | Renal carcinoma | Diethylaminoethyl solubility moiety |
3,3-Bis(2-Hydroxypropyl)-1-phenyl-2-indolinone | C3 bis(alkylhydroxy) substitution | Anticancer (Preclinical) | Hydroxypropyl groups improving water solubility and hydrogen bonding |
Indolinone derivatives epitomize "privileged scaffolds"—molecular frameworks with inherent affinity for diverse biological targets. Their optimization for oncology exploits three strategic approaches: bioisosteric replacement, late-stage functionalization (LSF), and pharmacophore hybridization. Bioisosteric modifications, such as replacing phenolic hydroxyls in oxyphenisatin with alkylhydroxy groups (e.g., 2-hydroxypropyl), mitigate metabolic liabilities (e.g., hepatotoxic glucuronide formation) while preserving hydrogen-bonding capacity crucial for target engagement [1] [4]. LSF enables rapid diversification of complex intermediates; for instance, bromination or methoxylation of indolizine-lactones amplified antiproliferative activity against MDA-MB-231 cells by 20-fold, demonstrating the power of post-synthetic modifications on indolinone-adjacent scaffolds [6]. Pharmacophore hybridization integrates indolinone with complementary anticancer motifs—exemplified by 3-hydrazinoindolin-2-ones conjugated to benzothiazoles, enhancing topoisomerase I inhibition and circumventing multidrug resistance [10]. Computational analyses confirm that C3 disubstitution (as in 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone) increases steric occupancy in hydrophobic kinase pockets, while the N1-phenyl group stabilizes aromatic stacking interactions with residues like Phe-1137 in VEGFR-2 [9]. Natural product-inspired optimization further underpins this strategy, as seen with vinca alkaloid-derived vinblastine, where incremental modifications to the indole system yielded clinically viable agents [2] [4].
Table 2: Optimization Strategies for Indolinone Anticancer Scaffolds
Strategy | Chemical Approach | Biological Outcome | Example from Literature |
---|---|---|---|
Bioisosteric Replacement | Phenolic OH → Alkylhydroxy (e.g., 2-hydroxypropyl) | Reduced hepatotoxicity; maintained H-bonding | Oxyphenisatin → 3,3-Bis(2-hydroxypropyl) analogues |
Late-Stage Functionalization | Bromination/Methoxylation of fused indolizines | 20-fold ↑ potency against MDA-MB-231 | Indolizine-lactones [6] |
Pharmacophore Hybridization | 3-Hydrazinoindolinone + Benzothiazole | Dual TOPO-I inhibition & P-gp evasion | Hydrazone derivatives [10] |
Natural Product Mimicry | Incorporation of colchicine-like ring systems | Microtubule disruption | Indolizine-lactones mimicking colchicine [6] |
The therapeutic repurposing of indolinones—from cathartic agents to oncology candidates—highlights a paradigm shift driven by mechanistic insights. Oxyphenisatin's initial use as a laxative (marketed as Isacen from 1925–1971) relied on its induction of colonic hypermotility through undefined pathways, possibly involving epithelial ion transport [1]. However, clinical observations of rare but severe "laxative hepatitis" prompted its withdrawal, revealing metabolic vulnerabilities in early derivatives [1]. Crucially, structural investigations during the 1990s revealed that 3,3-diaryl-substituted indolinones like oxyphenisatin could modulate estrogen-related pathways, sparking interest in their anticancer potential. This culminated in derivatives such as ErSO (3-(4-hydroxyphenyl)-3-phenylindolin-2-one), which eradicates drug-resistant ER+ breast tumors via hyperactivation of the aATF4 stress-response pathway [1]. The structural leap from laxatives to targeted agents involved:
Table 3: Structural Adaptations Enabling Transition from Laxative to Anticancer Indolinones
Structural Feature | Laxative Era (e.g., Oxyphenisatin) | Targeted Therapy Era (e.g., 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone) | Biological Consequence |
---|---|---|---|
C3 Substituents | Symmetrical bis(4-hydroxyphenyl) | Asymmetric alkylhydroxy (e.g., 2-hydroxypropyl) | ↓ Hepatotoxicity; ↑ Solubility |
N1 Group | Unsubstituted (NH) or acetylated | Aryl (e.g., phenyl) | Enhanced kinase binding via π-stacking |
C5/C6 Modifications | Unmodified | Halogenation or methoxylation | ↑ Target affinity & metabolic stability |
Molecular Weight | ~300 g/mol | ~350–450 g/mol | Optimized tissue penetration & distribution |
This strategic redesign underscores how scaffold evolution, informed by historical pharmacovigilance and modern target biology, transformed indolinones into viable anticancer candidates. Contemporary derivatives like 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone represent the convergence of privileged scaffold optimization and mechanistic retargeting—a trajectory poised to yield novel oncology therapeutics [1] [4] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8